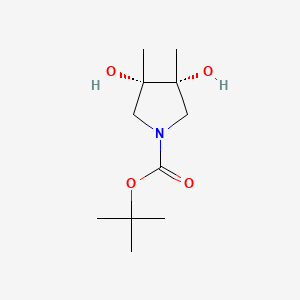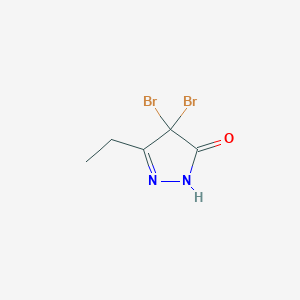
4,4-Dibromo-5-ethyl-2,4-dihydro-3h-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by the presence of a pyrazolone ring substituted with bromine atoms and an ethyl group
Métodos De Preparación
The synthesis of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone core. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atoms at the 4-position. The reaction conditions often require a solvent such as acetic acid or ethanol and may be carried out at elevated temperatures to ensure complete bromination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted pyrazolones.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyrazolone derivatives with different oxidation states. Reduction reactions can also modify the pyrazolone ring, affecting its electronic properties.
Cyclization Reactions: The presence of reactive bromine atoms allows for cyclization reactions with suitable partners, forming fused ring systems that can have enhanced biological activity.
Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, and anticancer activities.
Materials Science: Its ability to undergo various chemical modifications allows for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atoms and pyrazolone core.
Mecanismo De Acción
The mechanism of action of 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with biological targets through its reactive bromine atoms and pyrazolone ring. These interactions can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar compounds to 4,4-Dibromo-5-ethyl-2,4-dihydro-3H-pyrazol-3-one include other brominated pyrazolones and pyrazolone derivatives with different substituents. These compounds share the pyrazolone core but differ in their chemical reactivity and biological activity due to the nature and position of the substituents.
4,4-Dibromo-3-methyl-2,4-dihydro-3H-pyrazol-3-one:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Lacks bromine atoms, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
13048-84-5 |
|---|---|
Fórmula molecular |
C5H6Br2N2O |
Peso molecular |
269.92 g/mol |
Nombre IUPAC |
4,4-dibromo-3-ethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-2-3-5(6,7)4(10)9-8-3/h2H2,1H3,(H,9,10) |
Clave InChI |
UDHIIUQXRDHTNU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=O)C1(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
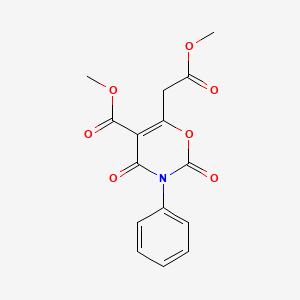

![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)


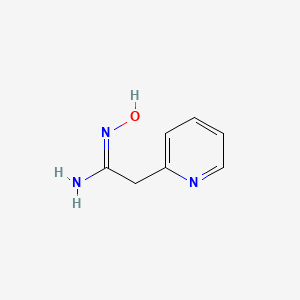
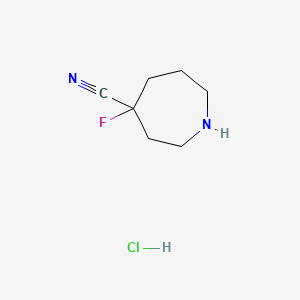
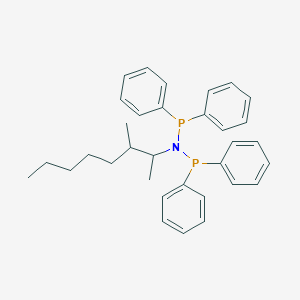
![3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14021853.png)

